Methyl 2-methoxyquinoline-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methoxyquinoline-8-carboxylate is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . It belongs to the quinoline family, which is known for its diverse biological and pharmaceutical applications . This compound features a quinoline core with a methoxy group at the 2-position and a carboxylate ester at the 8-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including methyl 2-methoxyquinoline-8-carboxylate, often involves classical methods such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach reactions . These methods typically require specific catalysts, solvents, and reaction conditions to achieve the desired product. For instance, the Doebner-von Miller reaction involves the use of strong acids in a flow reactor .
Industrial Production Methods
Industrial production of quinoline derivatives may employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation, and green reaction protocols . These methods aim to enhance yield, reduce environmental impact, and improve reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-methoxyquinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methoxyquinoline-8-carboxylate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of methyl 2-methoxyquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. Quinoline derivatives often act by inhibiting enzymes, binding to DNA, or interfering with cellular processes . The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methyl 2-methoxyquinoline-8-carboxylate include other quinoline derivatives such as:
- 2-Methylquinoline
- 8-Hydroxyquinoline
- Quinoline-4-carboxylic acid
Uniqueness
This compound is unique due to its specific functional groups and their positions on the quinoline core.
Eigenschaften
Molekularformel |
C12H11NO3 |
---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
methyl 2-methoxyquinoline-8-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-15-10-7-6-8-4-3-5-9(11(8)13-10)12(14)16-2/h3-7H,1-2H3 |
InChI-Schlüssel |
JSAHJSNLFGMDRP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=C(C=CC=C2C(=O)OC)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.